REACTION_CXSMILES
|
[CH:1]([N:4]1[CH2:9][CH2:8][N:7]([C:10]2[C:11]([CH3:19])=[N:12][C:13]([N+:16]([O-])=O)=[CH:14][CH:15]=2)[CH2:6][CH2:5]1)([CH3:3])[CH3:2]>CO.CC(=O)OCC.[Pd]>[CH:1]([N:4]1[CH2:5][CH2:6][N:7]([C:10]2[CH:15]=[CH:14][C:13]([NH2:16])=[N:12][C:11]=2[CH3:19])[CH2:8][CH2:9]1)([CH3:3])[CH3:2]
|
Name
|
|
Quantity
|
2.52 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)N1CCN(CC1)C=1C(=NC(=CC1)[N+](=O)[O-])C
|
Name
|
|
Quantity
|
38 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
38 mL
|
Type
|
solvent
|
Smiles
|
CC(OCC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
Filter over a celite pad
|
Type
|
CUSTOM
|
Details
|
remove the solvent under vacuum
|
Type
|
CUSTOM
|
Details
|
Purify by silica gel column chromatography
|
Type
|
WASH
|
Details
|
eluting with DCM/methanol (0-10%)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)N1CCN(CC1)C=1C=CC(=NC1C)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.23 g | |
YIELD: CALCULATEDPERCENTYIELD | 99.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |